REACTION_CXSMILES
|
C[N:2]1[CH:7]=[C:6]([N+]([O-])=O)[CH:5]=[C:4]([N+:11]([O-:13])=[O:12])[C:3]1=O.[CH3:15][N:16]1[CH2:21]CC[C:18](=O)[CH2:17]1.N>CO>[CH3:15][N:16]1[CH2:17][CH2:18][C:6]2[C:7](=[N:2][CH:3]=[C:4]([N+:11]([O-:13])=[O:12])[CH:5]=2)[CH2:21]1
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
CN1C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CN1CC(CCC1)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
It is concentrated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (silica gel, CH2Cl2/MeOH 98/2)
|
Name
|
|
Type
|
|
Smiles
|
CN1CC2=NC=C(C=C2CC1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |